Bicyclol, chemically known as 4,4′-dimethoxy-5,6,5′,6′-bis(methylenedioxy)-2-hydroxymethyl-2′-methoxycarbonyl biphenyl, is a synthetic dibenzocyclooctadiene derivative. [] It was developed as a novel anti-hepatitis drug based on the structure of schizandrin C, a natural compound found in the Chinese herb Fructus Schisandrae. [, ] Bicyclol has been extensively studied for its hepatoprotective properties in various animal models of liver injury and has been widely used in China for the treatment of chronic hepatitis B and C. [, ]
Bicyclol (chemical name: 4,4′-dimethoxy-5,6,5′,6′-bis [methylenedioxy]-2-hydroxymethyl-2′-methoxycarbonyl biphenyl) is synthesized from biphenylylmethylcarbinol through various chemical reactions. It belongs to the class of organic compounds known as biphenyls and is categorized under anti-hepatitis medications due to its efficacy in improving liver function and reducing transaminase levels in patients suffering from liver diseases .
The synthesis of bicyclol involves several key steps that enhance yield and purity while minimizing side reactions. The general synthetic route includes:
Bicyclol has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity:
The three-dimensional conformation allows bicyclol to interact effectively with biological targets, enhancing its therapeutic profile against liver-related diseases .
Bicyclol participates in various chemical reactions during its synthesis and metabolism:
These reactions are critical for both the synthesis of bicyclol and its pharmacological activity.
The mechanism of action of bicyclol involves several pathways that contribute to its hepatoprotective effects:
Research indicates that bicyclol's protective effects are mediated through the activation of signaling pathways such as AMP-activated protein kinase and inhibition of mTOR signaling, which are crucial for cellular metabolism and stress responses .
Bicyclol exhibits distinct physical and chemical properties:
These properties influence its formulation as a pharmaceutical agent, affecting bioavailability and therapeutic efficacy .
Bicyclol is primarily used in clinical settings for:
Bicyclol's foundational connection to Traditional Chinese Medicine (TCM) stems from Schisandra chinensis (Wuweizi), a woody vine whose fruits have been utilized for millennia in East Asian pharmacopeias. Historically, Wuweizi was prescribed for "yin deficiency" patterns, particularly liver-kidney insufficiency manifesting as chronic fatigue, cough, and nocturnal emissions. However, its most celebrated application centered on hepatobiliary system disorders. Classical TCM texts documented its use for treating "Huang Dan" (jaundice) and "Xie Tong" (hypochondriac pain), conditions corresponding to modern diagnoses of hepatitis and hepatic congestion [2] [8].
The therapeutic efficacy of Schisandra chinensis is primarily attributed to its dibenzocyclooctadiene lignans, a structurally unique class of compounds characterized by their eight-membered ring system and chiral biaryl linkage. Among these, schizandrin C emerged as a pivotal lead compound due to its exceptional hepatoprotective potency observed in experimental models. Phytochemical analyses reveal that schizandrin C constitutes approximately 3-5% of the total lignan content in ripe Schisandra fruits, alongside structurally analogous compounds like deoxyschizandrin and γ-schizandrin [8] [9]. Mechanistically, these lignans demonstrated multi-targeted liver protection: mitigating carbon tetrachloride (CCl₄)-induced necrosis in rodent models, enhancing hepatic glutathione (GSH) regeneration, and stabilizing hepatocyte membranes against toxin-induced permeability. However, limitations in bioavailability, standardization challenges due to natural variance in lignan profiles, and the resource intensity of large-scale plant extraction necessitated the development of a synthetic analogue [5] [9].
Table 1: Key Bioactive Lignans in Schisandra chinensis Relevant to Bicyclol Development
Lignan Name | Core Structure | Relative Abundance (%) | Documented Hepatoprotective Mechanism |
---|---|---|---|
Schizandrin C | Dibenzocyclooctadiene | ~3-5% | Enhanced glutathione synthesis, mitochondrial protection |
Deoxyschizandrin | Dibenzocyclooctadiene | ~8-12% | Reactive oxygen species (ROS) scavenging, CYP modulation |
γ-Schizandrin | Dibenzocyclooctadiene | ~15-20% | Anti-apoptotic (BCL-2 upregulation), membrane stabilization |
Schisantherin A | Dibenzocyclooctadiene | ~2-4% (S. sphenanthera) | Anti-inflammatory (NF-κB inhibition) |
The journey from schizandrin C to bicyclol exemplifies rational drug design grounded in natural product chemistry. Initial structure-activity relationship (SAR) studies in the 1980s-1990s focused on modifying the schizandrin C scaffold to enhance efficacy and pharmacokinetic properties. Chinese medicinal chemists systematically investigated key regions of the molecule:
This synthetic optimization yielded a compound with demonstrably superior properties: Bicyclol exhibited a 3-5 fold increase in hepatoprotective activity compared to schizandrin C in acetaminophen (APAP) and CCl₄ intoxication models in rodents, alongside improved oral absorption and a more predictable pharmacokinetic profile. Crucially, the synthetic route, pioneered primarily by researchers at the Beijing Union Pharmaceutical Factory, enabled cost-effective large-scale production, transitioning from reliance on botanical sourcing to controlled chemical synthesis [5].
Table 2: Key Structural Modifications from Schizandrin C to Bicyclol and Their Functional Impact
Structural Feature (Schizandrin C) | Modification in Bicyclol | Rationale & Functional Consequence |
---|---|---|
C7/C7' Methyl groups | Demethylation | ↑ Electron density; ↑ Free radical scavenging capacity |
C9 Hydroxymethyl | Retained | Essential for membrane interaction & cytoprotection |
C9' Hydroxymethyl | Replaced with Methoxycarbonyl | ↑ Metabolic stability; ↓ Phase I oxidation |
Complex methoxy patterns | Simplified 4,4'-dimethoxy | ↑ Synthetic yield; ↓ Metabolic complexity; Retained core bioactivity |
Mixture of stereoisomers | Single defined stereoisomer | ↑ Pharmacological predictability & reproducibility |
Bicyclol's regulatory pathway reflects its status as a pioneering synthetic drug derived from TCM. Its development and approval occurred primarily within China's stringent drug evaluation framework:
Bicyclol thus represents a successful model of integrating TCM knowledge with modern drug development paradigms, navigating rigorous regulatory science frameworks to achieve mainstream therapeutic status.
Table 3: Key Regulatory Milestones for Bicyclol in China
Year | Milestone | Significance |
---|---|---|
~1998 | Completion of pivotal preclinical tox/safety studies | Established high safety margin (LD₅₀, no mutagenicity) enabling clinical trials |
2001-03 | Phase III clinical trials in CHB/CHC | Demonstrated ALT normalization & antiviral effects; Formed basis for NDA |
2004 | CFDA Approval (Initial) | Market authorization for chronic hepatitis with elevated transaminases |
2005 | Inclusion in Chinese Pharmacopoeia | Official quality standards established |
2010-16 | Expansion to DILI indication (RWE based) | Leveraged large database studies (e.g., DILI-R) proving efficacy beyond hepatitis |
2019 | Recognition in NAFLD management guidelines | Reflecting broader hepatoprotective utility based on clinical studies |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7